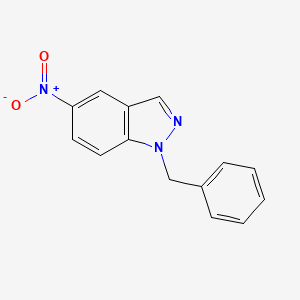

1-Benzyl-5-nitro-1H-indazole

Numéro de catalogue B1321935

Poids moléculaire: 253.26 g/mol

Clé InChI: KACWEIWGSHNESJ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06916815B2

Procedure details

A 12 L 3-necked round-bottomed flask was charged with DMF (2 L), 5-nitroindazole (200 g, 1.22 mol.) and potassium carbonate (186 g, 1.35 mol). Benzyl bromide (230 g, 1.35 mol) was then added to the stirred suspension at a rate as to maintain the temperature below 40° C. Once the addition was complete the mixture was heated to 75° C. for a further 8 hours, the reaction being monitored by TLC (SiO2, 1:1 ethyl acetate:hexanes). The reaction was then cooled to room temperature, water (2 L) added and the resulting slurry stirred at room temperature for 0.5 h. The resulting yellow solids were filtered off and dried at 45° C. and 5 mm Hg vacuum for 48 h. This afforded 424 g of a 1.25:1 mixture of 1- and 2-benzyl-5-nitroindazoles as determined by HPLC analysis (Rt 1-benzyl=14.9 min, Rt 2-benzyl=14.1 min). This material was then split into four approximately 100 g batches and each batch dissolved in acetone (470 mL). Water (156 mL) was then added slowly as a steady stream. After stirring for an additional 1 hour at room temperature the resulting solids were filtered off and vacuum dried. This process afforded a combined total of 126 g (41%) of 1-benzyl-5-nitroindazole, which was 92.1% pure by HPLC analysis, the major contaminant being the 2-benzyl derivative.

[Compound]

Name

hexanes

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Yield

41%

Identifiers

|

REACTION_CXSMILES

|

CN(C=O)C.[N+:6]([C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][N:13]=[CH:12]2)([O-:8])=[O:7].C(=O)([O-])[O-].[K+].[K+].[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>O.C(OCC)(=O)C>[CH2:24]([N:14]1[C:15]2[C:11](=[CH:10][C:9]([N+:6]([O-:8])=[O:7])=[CH:17][CH:16]=2)[CH:12]=[N:13]1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C2C=NNC2=CC1

|

|

Name

|

|

|

Quantity

|

186 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

230 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Br

|

Step Three

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting slurry stirred at room temperature for 0.5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature below 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was then cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting yellow solids were filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 45° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

5 mm Hg vacuum for 48 h

|

|

Duration

|

48 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This afforded 424 g of a 1.25:1 mixture of 1- and 2-benzyl-5-nitroindazoles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as determined by HPLC analysis (Rt 1-benzyl=14.9 min, Rt 2-benzyl=14.1 min)

|

|

Duration

|

14.1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material was then split into four approximately 100 g batches

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

each batch dissolved in acetone (470 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (156 mL) was then added slowly as a steady stream

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for an additional 1 hour at room temperature the resulting solids

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vacuum dried

|

Outcomes

Product

Details

Reaction Time |

0.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)N1N=CC2=CC(=CC=C12)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 126 g | |

| YIELD: PERCENTYIELD | 41% | |

| YIELD: CALCULATEDPERCENTYIELD | 40.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |